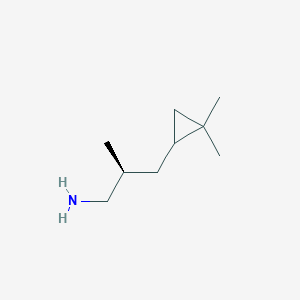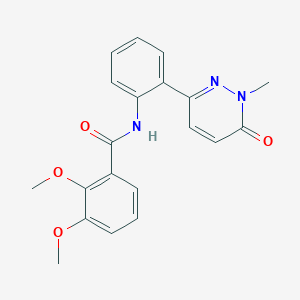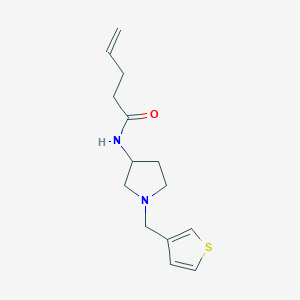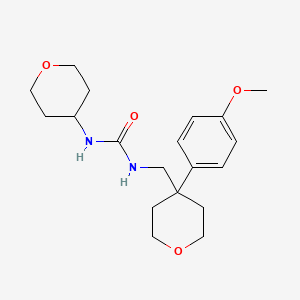
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. By binding to the receptor's ion channel pore, this compound blocks the flow of calcium and other ions into the cell, leading to a decrease in neuronal excitability. This effect can lead to neuroprotective effects in certain pathological conditions, but can also cause side effects such as hallucinations and dissociation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters, as well as increase the expression of certain genes involved in synaptic plasticity. However, it can also cause oxidative stress and inflammation, leading to neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. It can be used at low concentrations to selectively block NMDA receptor function without affecting other receptors. However, its side effects such as hallucinations and dissociation can make it difficult to use in certain behavioral experiments. Additionally, its neuroprotective effects may not be generalizable to other types of neurological conditions.
Future Directions
There are several future directions for research on (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine. One area of interest is the development of more selective NMDA receptor antagonists with fewer side effects. Another area is the exploration of the role of NMDA receptors in other neurological conditions such as Parkinson's disease and traumatic brain injury. Additionally, the use of this compound in combination with other drugs or treatments may lead to new therapeutic approaches for various neurological disorders.
Synthesis Methods
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine can be synthesized by the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then treated with phosgene to form the desired product.
Scientific Research Applications
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, schizophrenia, and Alzheimer's disease. This compound is also used to study the mechanisms of learning and memory, as well as the effects of drugs of abuse on the brain.
properties
IUPAC Name |
(2S)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)

![ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2903195.png)

![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)
![N-cyclopentyl-4-methyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903198.png)




![Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2903207.png)

